molecular formula C9H8BrF2NO3 B13300091 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid

2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B13300091
M. Wt: 296.07 g/mol
InChI Key: LCVUFGNIQTYLRS-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid is a complex organic compound characterized by the presence of amino, bromo, difluoro, and hydroxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method involves the bromination of a difluorophenyl compound followed by the introduction of an amino group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange or amino group substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogen atoms.

Scientific Research Applications

2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate the effects of halogenated phenyl compounds on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,4-difluorobenzoic acid: Similar in structure but lacks the bromine atom.

    3-Fluorophenylboronic acid: Contains a fluorine atom but differs in the overall structure and functional groups.

Uniqueness

The uniqueness of 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties

Biological Activity

2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid, also known as its hydrochloride form with CAS number 2173997-17-4, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C10H9BrF2NO3, with a molecular weight of approximately 292.09 g/mol. The compound features a bromine atom and two fluorine atoms on the aromatic ring, which may influence its biological interactions.

PropertyValue
Molecular Formula C10H9BrF2NO3
Molecular Weight 292.09 g/mol
CAS Number 2173997-17-4

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance, derivatives containing hydroxyphenyl groups have shown promising results against A549 lung cancer cells.

  • Cytotoxicity Studies : In vitro assays indicated that certain derivatives reduced A549 cell viability significantly, with some compounds achieving over 50% reduction in cell viability compared to control groups. Notably, compounds with substituents similar to those found in this compound exhibited enhanced cytotoxic effects.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of cell migration in cancerous cells, suggesting that modifications to the compound's structure could enhance its efficacy as an anticancer agent.

Antioxidant Properties

The antioxidant activity of this compound was evaluated using various assays:

  • DPPH Radical Scavenging Assay : This assay measures the ability of compounds to donate electrons to neutralize free radicals. Compounds similar to this compound demonstrated significant scavenging activity, indicating strong antioxidant potential.
  • Ferric Ion Reduction Assay : This assay assesses the reducing power of antioxidants. The results indicated that several derivatives exhibited comparable reducing capabilities to ascorbic acid, a well-known antioxidant.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study published in Molecules demonstrated that specific derivatives reduced A549 cell viability significantly while showing minimal toxicity towards normal Vero cells, suggesting selectivity for cancer cells .
  • Antioxidant Evaluation : Research indicated that certain analogs exhibited potent antioxidant activities comparable to established antioxidants like butylated hydroxytoluene (BHT), emphasizing their potential in mitigating oxidative stress .

Properties

Molecular Formula

C9H8BrF2NO3

Molecular Weight

296.07 g/mol

IUPAC Name

2-amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H8BrF2NO3/c10-4-1-3(2-5(13)9(15)16)6(11)7(12)8(4)14/h1,5,14H,2,13H2,(H,15,16)

InChI Key

LCVUFGNIQTYLRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)F)F)CC(C(=O)O)N

Origin of Product

United States

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